molecular formula C11H16O2 B074144 2-tert-Butyl-4-methoxyphenol CAS No. 1341-82-8

2-tert-Butyl-4-methoxyphenol

Cat. No. B074144
CAS RN: 1341-82-8
M. Wt: 180.24 g/mol
InChI Key: MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-methoxyphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. BHT is a white crystalline powder that has a slightly bitter taste and a mild odor. It is soluble in alcohol, ether, and benzene but insoluble in water.

Scientific Research Applications

Spin Interaction in Zinc Complexes

2-tert-Butyl-4-methoxyphenol plays a role in the formation of Schiff and Mannich bases in zinc complexes. These complexes exhibit unique electrochemical and magnetic properties, important in the study of spin interactions and radical chemistry (Orio et al., 2010).

Anti-inflammatory Activity

Research indicates that derivatives of 2-tert-Butyl-4-methoxyphenol, like bis-BHA, show potential anti-inflammatory properties. This is particularly relevant in chronic diseases like periodontitis (Murakami et al., 2006).

Molecular Docking and Biological Activity

(E)-2-((4-tert-butylbenzylimino)methyl)-4-methoxyphenol has been synthesized and investigated for its interactions with DNA and potential biological activities, illustrating its significance in biochemical research (Zeyrek et al., 2019).

Electrochemical Studies

2-tert-Butyl-4-methoxyphenol is involved in studies on the electrochemical behavior of phenoxyl radicals, providing insights into radical chemistry and potential applications in electronic devices and sensors (Webster, 2003).

Antioxidant Properties

The compound has been studied for its antioxidant properties, particularly in relation to hydrogen atom abstraction kinetics. This research is significant for understanding its role as an antioxidant in various environments (Heer et al., 2000).

Oxidovanadium(V) Complexes

It has been used in the synthesis and study of oxidovanadium(V) complexes, which have potential applications in catalysis and materials science (Back et al., 2012).

Synthesis of Food Antioxidants

In the synthesis of butylated hydroxy anisoles, which are used as food antioxidants, 2-tert-Butyl-4-methoxyphenol is a key intermediate. Its role in this process is crucial for food preservation and safety (Yadav & Rahuman, 2003).

Cytotoxicity Mechanisms

Studies have explored the cytotoxic mechanisms of phenols like 2-tert-Butyl-4-methoxyphenol, providing valuable information for pharmaceutical and toxicological research (Kadoma et al., 2009).

Gas-phase Thermochemical Properties

Research has been conducted to understand the gas-phase thermochemical properties of substituted phenols, including 2-tert-Butyl-4-methoxyphenol. This is important for their application in various chemical processes and environmental studies (Miranda et al., 2015).

Anti-inflammatory Activity of Artificial Antioxidants

The anti-inflammatory activities of artificial antioxidants like 2-tert-Butyl-4-methoxyphenol have been studied, which is significant for their potential use in treating inflammation-related conditions (Murakami et al., 2015).

Pharmaceutical Applications

2-tert-Butyl-4-methoxy-phenol has been studied for its role in the pharmaceutical industry, particularly in determining its physical form when used with common pharmaceutical excipients (Remenar et al., 2004).

Photochemistry Studies

The compound's role in photochemistry, particularly in reactions involving aryl tert-butyl ethers, is crucial for understanding photochemical processes and potential applications in materials science (DeCosta et al., 2000).

properties

IUPAC Name

2-tert-butyl-4-methoxyphenol
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InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
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InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O
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Molecular Formula

C11H16O2
Record name BUTYLATED HYDROXYANISOLE
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DSSTOX Substance ID

DTXSID7040788
Record name 2-tert-Butyl-4-methoxyphenol
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Molecular Weight

180.24 g/mol
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Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline]
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Record name Phenol, (1,1-dimethylethyl)-4-methoxy-
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Boiling Point

507 to 518 °F at 733 mmHg (NTP, 1992)
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Flash Point

313 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
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Mechanism of Action

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/, EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS., /Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/
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Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/
Record name 3-T-BUTYL-4-HYDROXYANISOLE
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Product Name

2-tert-Butyl-4-methoxyphenol

CAS RN

25013-16-5, 121-00-6, 921-00-6
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Melting Point

118 to 131 °F (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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